

In-Depth Toxicological Profile of 1,4-Thioxane-1,1-dioxide (Sulfolane)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Thioxane-1,1-dioxide

Cat. No.: B086658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thioxane-1,1-dioxide, commonly known as sulfolane, is a versatile industrial solvent. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data for sulfolane, with a focus on quantitative data, experimental methodologies, and logical frameworks for toxicological assessment. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety of sulfolane and its derivatives.

Chemical and Physical Properties

Property	Value
CAS Number	126-33-0
Molecular Formula	C ₄ H ₈ O ₃ S
Molecular Weight	136.17 g/mol
Appearance	Colorless, odorless solid or oily liquid
Melting Point	27.5 °C (81.5 °F)
Boiling Point	285 °C (545 °F)
Solubility	Miscible with water, acetone, and toluene

Toxicological Data

The toxicological effects of **1,4-Thioxane-1,1-dioxide** have been investigated in various animal models. The primary routes of exposure in these studies have been oral, with some data available for dermal and inhalation routes. The National Toxicology Program (NTP) has conducted a series of studies to address uncertainties in sulfolane toxicity.[\[1\]](#)

Acute Toxicity

Acute exposure to high doses of sulfolane has been shown to induce effects on the central nervous system, including hyperactivity, convulsions, and hypothermia.[\[1\]](#)

Species	Route	LD ₅₀	Reference
Rat	Oral	1.7 - 2.7 g/kg	[2]
Mouse	Oral	1.9 - 2.5 g/kg	[2]
Guinea Pig	Oral	0.6 - 3.5 g/kg	[3]
Rabbit	Oral	0.6 - 3.5 g/kg	[3]

Subchronic and Chronic Toxicity

Longer-term studies have indicated that sulfolane can affect the immune system and various organs, including the liver, kidneys, and spleen in animal models.^[1] A 2-year chronic toxicity and carcinogenicity study in rats and mice exposed to sulfolane in drinking water has been conducted by the NTP to assess long-term health impacts, including potential carcinogenic effects.^[1]

Species	Duration	Route	NOAEL	LOAEL	Effects	Reference
Rat (Male)	28-day	Gavage	-	100 mg/kg/day	Increased liver and kidney weight	[4]
Rat (Female)	28-day	Gavage	10 mg/kg/day	-	Decreased body weights	[4]
Rat (Female)	90-day	Drinking Water	2.9 mg/kg/day	-	Decreased white blood cells, lymphocyte s, monocytes, basophils	[4]

Developmental and Reproductive Toxicity

Animal studies suggest that high doses of sulfolane may lead to developmental problems.^[1] An OECD 421 guideline study in rats reported reproductive and developmental effects at doses of 200 mg/kg/day and higher.

Species	Study Type	Route	NOAEL (Reproductive Performance)	NOAEL (Pup Development)	Effects	Reference
Rat	OECD 421	Gavage	Male: 700 mg/kg/day, Female: 200 mg/kg/day	60 mg/kg/day	Increased litter loss, reduced live litter size, lower pup weights at ≥200 mg/kg/day	[4]
Mouse	Prenatal Developmental	Oral	-	-	Increased fetal resorptions and skeletal anomalies at 840 mg/kg	[4]

Genotoxicity

In most in vitro studies using bacteria or animal cells, sulfolane did not show evidence of mutagenicity.[1]

Test System	Guideline	Result
Bacterial Reverse Mutation (Ames Test)	OECD 471	Negative
In vivo Micronucleus Test	OECD 474	Negative

Experimental Protocols

The toxicological evaluation of **1,4-Thioxane-1,1-dioxide** has largely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

- Principle: A stepwise procedure where the dose is adjusted based on the outcome of the previous dose level, aiming to identify a dose causing evident toxicity but avoiding lethality.
- Test Animals: Typically rats, of a single sex (usually females).
- Procedure: A starting dose is selected based on a sighting study. Animals are dosed by gavage and observed for up to 14 days. Observations include clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a gross necropsy is performed.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

- Principle: The test substance is administered daily to groups of rodents at multiple dose levels.
- Test Animals: Typically rats, with both male and female groups.
- Procedure: The substance is administered via gavage, in the diet, or in drinking water. Animals are observed daily for signs of toxicity. Body weight, food and water consumption are monitored weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs are conducted.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus.

- Principle: The test substance is administered to pregnant female animals during the period of organogenesis.
- Test Animals: Typically rats or rabbits.
- Procedure: Pregnant females are dosed daily. They are monitored for clinical signs of toxicity, body weight, and food consumption. Just prior to term, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.

- Principle: The test substance is administered to male and female animals before, during, and after mating.
- Test Animals: Typically rats.
- Procedure: Males are dosed for a minimum of four weeks and females are dosed throughout the study. Animals are mated, and pregnant females are allowed to litter and nurse their pups. Observations include effects on mating behavior, fertility, gestation length, parturition, and lactation. Pups are observed for viability, growth, and development.

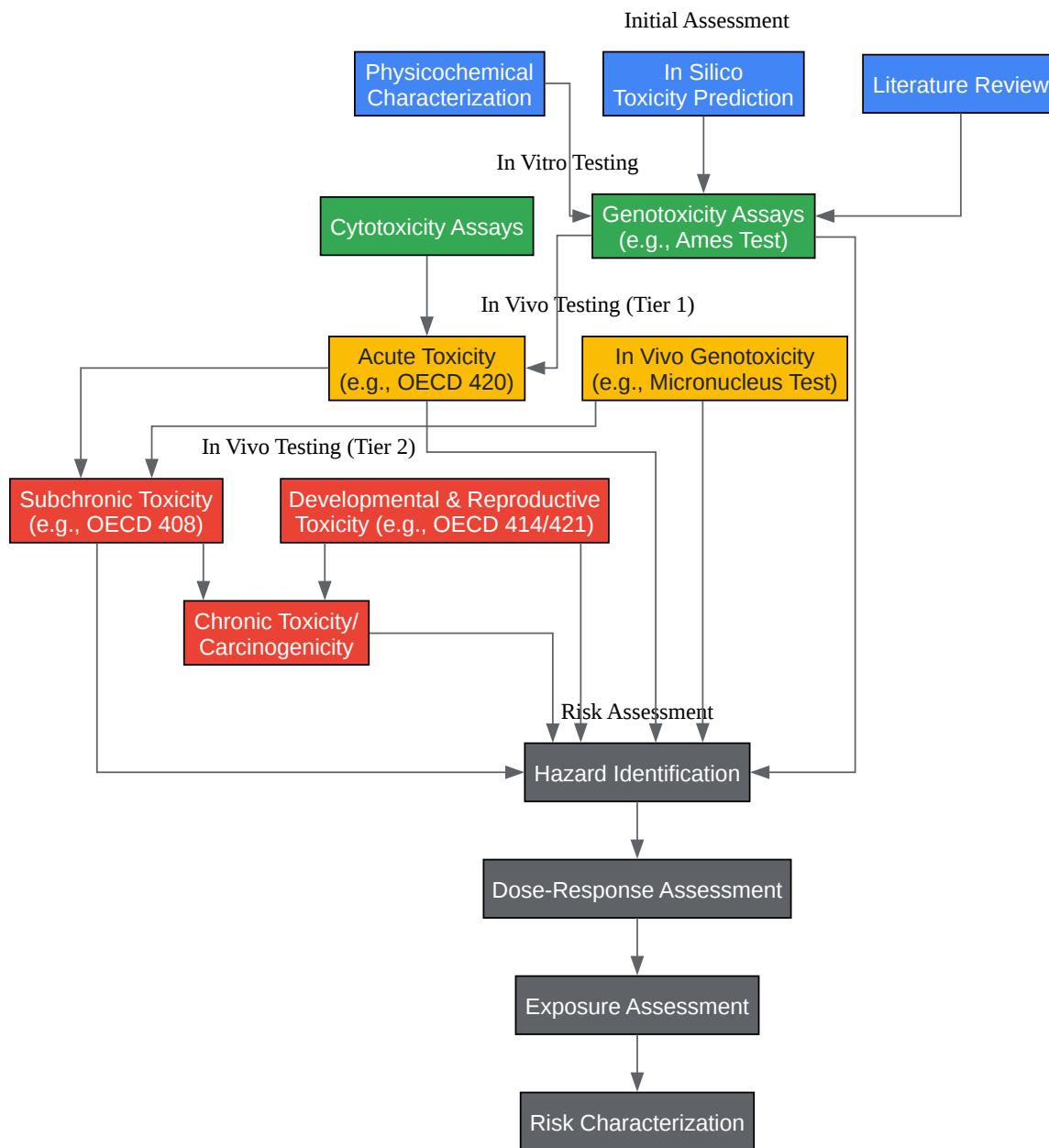
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations induced by a substance.

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
- Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.

Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This *in vivo* test is used to detect damage to chromosomes or the mitotic apparatus in mammals.


- Principle: The test substance is administered to an animal (usually a rodent). The bone marrow is then examined for the presence of micronuclei in developing red blood cells (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
- Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected at appropriate time points. The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

Signaling Pathways

As of the date of this document, the specific signaling pathways through which **1,4-Thioxane-1,1-dioxide** exerts its toxic effects have not been well-elucidated in the available scientific literature. Further research is required to understand the molecular mechanisms underlying its observed toxicities.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like **1,4-Thioxane-1,1-dioxide**, from initial characterization to comprehensive toxicity testing.

[Click to download full resolution via product page](#)

Caption: General workflow for toxicological assessment of a chemical substance.

Conclusion

The available toxicological data for **1,4-Thioxane-1,1-dioxide** indicate a potential for systemic toxicity, particularly affecting the central nervous system, immune system, liver, and kidneys, as well as developmental effects at high doses. The genotoxic potential appears to be low. This technical guide summarizes the key quantitative data and provides an overview of the standardized experimental protocols used in its toxicological evaluation. The lack of information on specific signaling pathways highlights an area for future research to better understand the mechanisms of sulfolane toxicity. The provided workflow illustrates a systematic approach to chemical safety assessment. This compilation of information serves as a valuable resource for professionals involved in the risk assessment and management of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dec.alaska.gov [dec.alaska.gov]
- 2. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of 1,4-Thioxane-1,1-dioxide (Sulfolane)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086658#toxicological-data-for-1-4-thioxane-1-1-dioxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com